molecular formula C₇H₅D₅O₂ B1161729 2-Pentynoic Acid Ethyl-d5 Ester

2-Pentynoic Acid Ethyl-d5 Ester

Cat. No.: B1161729
M. Wt: 131.18
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pentynoic Acid Ethyl-d5 Ester (C₇H₅D₅O₂; MW: 131.18) is a stable isotope-labeled compound where five hydrogen atoms in the ethyl group are replaced with deuterium (D) . This deuteration enhances its utility in mass spectrometry (MS) and metabolic studies, enabling precise tracking of biochemical pathways . Its molecular structure features a triple bond at the C2 position (pentynoate backbone), distinguishing it from saturated or mono-unsaturated esters.

Properties

Molecular Formula

C₇H₅D₅O₂

Molecular Weight

131.18

Synonyms

Ethyl-d5 2-Pentynoate;  NSC 190964-d5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Non-Deuterated Analogs

Ethyl 2-Pentynoate (CAS 55314-57-3)
  • Molecular Formula : C₇H₁₀O₂
  • Molecular Weight : 126.15
  • Key Features : Lacks deuterium, making it unsuitable for isotope tracing. Used in organic synthesis as a reactive alkyne intermediate .
  • Applications : Precursor for pharmaceuticals and agrochemicals due to its triple bond reactivity.
Methyl 2-Pentynoate (CAS 24342-04-9)
  • Molecular Formula : C₆H₈O₂
  • Molecular Weight : 112.13
  • Key Features : Shorter alkyl chain (methyl vs. ethyl) reduces hydrophobicity.

Structural Impact :

  • The triple bond in 2-pentynoate derivatives confers rigidity and reactivity (e.g., in cycloadditions), unlike esters with double bonds (e.g., pentenoates) .

Deuterated Esters

Benzoic Acid, 4-Hydroxy-, Ethyl-d5 Ester (CAS 126070-21-1)
  • Molecular Formula : C₉H₅D₅O₃
  • Molecular Weight : 173.19
  • Key Features : Deuterated ethyl group aids in MS detection for parabens analysis .
  • Comparison: Unlike 2-Pentynoic Acid Ethyl-d5 Ester, this compound contains an aromatic ring, altering solubility and metabolic stability.
Tridecanoic Acid Ethyl-d5 Ester
  • Molecular Formula : C₁₅H₂₅D₅O₂
  • Molecular Weight : 247.38
  • Key Features : Long-chain fatty acid ester used in lipid metabolism studies. Deuterium enhances detection in lipidomics .

Deuteration Effects :

  • Deuterated esters exhibit a +5 amu shift in MS compared to non-deuterated analogs, critical for distinguishing labeled compounds in complex matrices .

Mono-Unsaturated Esters

Ethyl 2-Methyl-2-Pentenoate (CAS 1617-40-9)
  • Molecular Formula : C₈H₁₄O₂
  • Molecular Weight : 142.20
  • Key Features : Double bond at C2 (E-isomer) and methyl substitution. Used in flavor/fragrance industries .
  • GC/MS Data : Kovats Index (KI) = 1020; distinct fragmentation patterns compared to triple-bonded analogs .
2-Pentenoic Acid, 2-Methyl-5-Phenyl-, Ethyl Ester (CAS 114377-77-4)
  • Molecular Formula : C₁₄H₁₈O₂
  • Molecular Weight : 218.29
  • Key Features : Phenyl group increases hydrophobicity and UV activity. Used in polymer research .

Functional Group Impact :

  • Triple bonds (2-pentynoates) vs. double bonds (pentenoates) influence reactivity: Alkynes undergo Huisgen cycloaddition; alkenes participate in Diels-Alder reactions. Triple bonds reduce solubility due to linear geometry and stronger electron withdrawal .

Analytical and Application Comparison

Mass Spectrometry (MS) Performance

Compound Molecular Weight Deuterium Content MS Detection Advantage
2-Pentynoic Acid Ethyl-d5 131.18 5 D atoms Clear +5 amu shift; isotope tracing
Ethyl 2-Pentynoate 126.15 None Baseline for non-deuterated studies
Ethyl-d5 Paraben 173.19 5 D atoms Quantification in preservatives

Metabolic and Kinetic Studies

  • This compound: Deuterium slows hydrolysis (kinetic isotope effect), enabling real-time tracking of esterase activity .
  • Ethyl 2-Methylbutyrate-D3 (): Used in flavor release studies; deuteration extends half-life in vivo.

Research Implications

  • Pharmacology : Deuterated esters improve drug metabolite identification .
  • Organic Chemistry: Non-deuterated 2-pentynoates serve as click chemistry reagents .
  • Analytical Chemistry : Structural analogs with varying unsaturation expand GC/MS libraries .

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